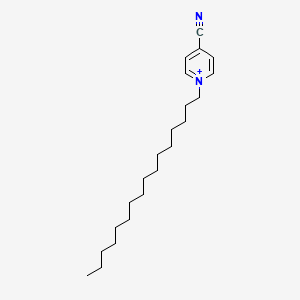
Cobalt;niobium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cobalt and niobium are transition metals that form a variety of compounds with unique properties and applications The combination of cobalt and niobium in compounds can result in materials with enhanced catalytic, magnetic, and structural properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cobalt-niobium compounds can be synthesized through various methods, including solvothermal synthesis, hydrothermal synthesis, and solid-state reactions. One common method involves the reaction of cobalt chloride and niobium chloride in a solvent such as benzyl alcohol under controlled temperature and pressure conditions . The reaction typically involves the formation of intermediate complexes, which then polymerize to form the desired compound.
Industrial Production Methods
In industrial settings, cobalt-niobium compounds are often produced through high-temperature reduction processes. For example, niobium oxide can be reduced with cobalt in a hydrogen atmosphere to form cobalt-niobium alloys . This method is advantageous for producing large quantities of the compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Cobalt-niobium compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the oxidation states of cobalt and niobium, which can vary depending on the reaction conditions .
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of cobalt-niobium compounds include hydrogen, oxygen, and various halides. For example, the reduction of niobium oxide with cobalt in a hydrogen atmosphere is a common method for producing cobalt-niobium alloys .
Major Products Formed
The major products formed from the reactions of cobalt-niobium compounds depend on the specific reaction conditions. For example, the reduction of niobium oxide with cobalt can produce cobalt-niobium alloys with varying compositions and properties .
Wissenschaftliche Forschungsanwendungen
Cobalt-niobium compounds have a wide range of scientific research applications, including:
Electronics: Cobalt-niobium alloys are used in the production of superconducting materials and electronic components.
Materials Science: The unique magnetic and structural properties of cobalt-niobium compounds make them valuable in the development of advanced materials for various industrial applications.
Wirkmechanismus
The mechanism of action of cobalt-niobium compounds in catalytic applications involves the synergistic interaction between cobalt and niobium. Cobalt provides redox properties, while niobium contributes surface acidity, resulting in enhanced catalytic activity and selectivity . The combination of these properties allows cobalt-niobium compounds to effectively catalyze reactions such as the selective reduction of nitrogen oxides with ammonia .
Vergleich Mit ähnlichen Verbindungen
Cobalt-niobium compounds can be compared with other transition metal compounds, such as cobalt-tantalum and cobalt-molybdenum compounds. While these compounds share some similarities in their catalytic and electronic properties, cobalt-niobium compounds often exhibit unique advantages, such as higher catalytic activity and selectivity in certain reactions . Similar compounds include:
- Cobalt-tantalum compounds
- Cobalt-molybdenum compounds
- Cobalt-titanium compounds
Eigenschaften
CAS-Nummer |
66273-50-5 |
|---|---|
Molekularformel |
Co3Nb2 |
Molekulargewicht |
362.6123 g/mol |
IUPAC-Name |
cobalt;niobium |
InChI |
InChI=1S/3Co.2Nb |
InChI-Schlüssel |
HSIWDFFRAFTELX-UHFFFAOYSA-N |
Kanonische SMILES |
[Co].[Co].[Co].[Nb].[Nb] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Isobenzofurancarboxylic acid, 1-[4-(diethylamino)-2-hydroxyphenyl]-1-[2-ethoxy-4-methyl-5-(phenylamino)phenyl]-1,3-dihydro-3-oxo-](/img/structure/B14464543.png)


![2-Methyl-6-[(trifluoromethyl)sulfanyl]quinoline](/img/structure/B14464556.png)








